
5-Fluoro-2-hydroxy-3-methylbenzaldehyde
Overview
Description
5-Fluoro-2-hydroxy-3-methylbenzaldehyde (CAS: 704884-74-2) is a fluorinated aromatic aldehyde with the molecular formula C₈H₇FO₂ and a molecular weight of 167.17 g/mol . Its structure features a hydroxyl group at position 2, a fluorine atom at position 5, and a methyl group at position 3 on the benzaldehyde ring. This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzimidazoles and hydrazide derivatives, which are pivotal in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-2-hydroxy-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 2-hydroxy-3-methylbenzaldehyde. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 5-Fluoro-2-hydroxy-3-methylbenzoic acid.
Reduction: 5-Fluoro-2-hydroxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-hydroxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyl and fluorine substituents can enhance its binding affinity and specificity towards molecular targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Molecular Properties
The table below compares 5-Fluoro-2-hydroxy-3-methylbenzaldehyde with analogous fluorinated hydroxybenzaldehydes:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
---|---|---|---|---|
This compound | 704884-74-2 | C₈H₇FO₂ | 167.17 | 2-OH, 3-CH₃, 5-F |
5-Fluoro-2-hydroxybenzaldehyde | 347-54-6 | C₇H₅FO₂ | 140.11 | 2-OH, 5-F |
3-Fluoro-2-hydroxybenzaldehyde | 394-50-3 | C₇H₅FO₂ | 140.11 | 2-OH, 3-F |
4-Fluoro-2-hydroxy-5-methylbenzaldehyde | 504414-06-6 | C₈H₇FO₂ | 167.17 | 2-OH, 4-F, 5-CH₃ |
2-Fluoro-5-hydroxy-3-methylbenzaldehyde | 1881296-34-9 | C₈H₇FO₂ | 167.17 | 5-OH, 3-CH₃, 2-F |
Key Observations :
- The methyl group in this compound increases steric hindrance and lipophilicity compared to non-methylated analogs like 5-Fluoro-2-hydroxybenzaldehyde. This enhances its solubility in organic solvents but may reduce aqueous solubility .
- Fluorine position significantly impacts electronic effects. For example, 3-Fluoro-2-hydroxybenzaldehyde has a fluorine at position 3, which alters the electron-withdrawing effects on the aromatic ring compared to the 5-F isomer .
Reactivity in Condensation Reactions
- This compound reacts with hydrazides to form Schiff bases (e.g., N'-benzylidene hydrazides), which are precursors for antimicrobial agents .
- In contrast, 5-Fluoro-2-hydroxybenzaldehyde (lacking a methyl group) exhibits faster reaction kinetics in similar condensations due to reduced steric hindrance .
Biological Activity
5-Fluoro-2-hydroxy-3-methylbenzaldehyde (C8H7FO2) is an organic compound with significant biological activity, particularly in medicinal chemistry and biological research. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with a fluorine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 3rd position. The presence of these functional groups influences its chemical reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances lipophilicity and stability, while the hydroxyl group facilitates hydrogen bonding, potentially increasing binding affinity to molecular targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus (ATCC 25923) | 64 |
Enterococcus faecalis (ATCC 29212) | 64 |
Candida albicans (ATCC 60193) | 128 |
Pseudomonas aeruginosa (ATCC 27853) | 256 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which is critical for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH assay. The compound demonstrated significant free radical scavenging activity, indicating its potential as an antioxidant agent:
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 75 |
This antioxidant activity is crucial for applications in preventing oxidative stress-related diseases .
DNA Interaction Studies
Studies have shown that this compound can cleave DNA in both hydrolytic and oxidative manners. UV-Vis spectroscopy indicated that it binds to calf thymus DNA (CT-DNA) through electrostatic interactions:
Concentration (µM) | Absorbance Change |
---|---|
10 | Increase at 253 nm |
50 | Significant increase |
These findings suggest that the compound may have implications in cancer therapy by targeting DNA .
Case Studies
- Antimicrobial Efficacy : A study compared the antimicrobial effects of various compounds against S. aureus and E. faecalis. The results highlighted that this compound outperformed standard antibiotics like ampicillin in specific concentrations .
- Antioxidant Properties : In an investigation of several phenolic compounds, this compound exhibited superior antioxidant activity compared to butylated hydroxytoluene (BHT), a common standard in antioxidant studies .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 5-fluoro-2-hydroxy-3-methylbenzaldehyde, and how do substituent positions influence reaction efficiency?
- Methodological Answer : Synthesis of fluorinated benzaldehydes often involves Friedel-Crafts acylation or directed ortho-metalation strategies. For example, the synthesis of analogous compounds like 5-fluoro-2,4-dimethoxybenzaldehyde involves selective fluorination and protection/deprotection of hydroxyl groups . Substituent positions (e.g., methyl and hydroxyl groups) can sterically hinder electrophilic substitution reactions, requiring optimized conditions such as low-temperature lithiation or regioselective catalysts. NMR and IR spectroscopy are critical for verifying intermediate structures .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Based on safety data for structurally similar aldehydes, store the compound in a tightly sealed container under inert gas (e.g., nitrogen) to prevent oxidation of the aldehyde group. Keep in a dry, well-ventilated environment at 0–6°C to minimize degradation . Avoid exposure to moisture, as phenolic hydroxyl groups may promote hygroscopicity and decomposition .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm the presence of fluorine-induced deshielding effects and methyl/hydroxyl group positions.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination (e.g., C₈H₇FO₂ has a theoretical molecular weight of 154.13 g/mol) .
- FT-IR : To identify characteristic aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3200 cm⁻¹) peaks .
Advanced Research Questions
Q. How do electronic effects of fluorine, hydroxyl, and methyl groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atom activates the aldehyde group toward nucleophilic attack, while the hydroxyl group (if deprotonated) can act as a directing group for C–H functionalization. However, steric hindrance from the methyl group may reduce accessibility to the ortho position. Computational studies (e.g., DFT) are recommended to map electron density distribution and predict regioselectivity .
Q. What are the challenges in assessing the environmental impact and biodegradability of this compound?
- Methodological Answer : Fluorinated aromatic compounds often exhibit persistence due to strong C–F bonds. While no ecotoxicity data exists for this specific compound, analogous fluorobenzaldehydes show low biodegradability in standard OECD 301 tests. Researchers should conduct soil mobility studies (e.g., HPLC-MS analysis of leachates) and microbial degradation assays under aerobic/anaerobic conditions to evaluate environmental fate .
Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated benzaldehyde derivatives?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or impurities. For example, deuterated DMSO can hydrogen-bond with hydroxyl groups, altering chemical shifts. Standardize protocols by:
- Using deuterated chloroform or acetone for consistency.
- Comparing data with PubChem entries for validated fluorinated aldehydes (e.g., 2,4,6-trifluoro-3,5-dimethylbenzaldehyde, Canonical SMILES: CC1=C(C(=C(C(=C1F)C=O)F)C)F) .
Q. What strategies optimize the regioselective functionalization of this compound in medicinal chemistry applications?
- Methodological Answer : Protect the hydroxyl group (e.g., as a silyl ether) to prevent unwanted side reactions. Fluorine’s ortho/para-directing effects can be leveraged in Ullmann or Suzuki-Miyaura couplings. For example, in Pd-catalyzed cross-coupling, the methyl group may sterically block meta positions, favoring para-substitution .
Properties
IUPAC Name |
5-fluoro-2-hydroxy-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUNAMXDKSETQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382264 | |
Record name | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704884-74-2 | |
Record name | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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